REACTION_CXSMILES
|
[ClH:1].[CH3:2][C:3]1[C:4](=[O:11])[CH:5]([CH3:10])[CH:6]([CH3:9])[CH2:7][CH:8]=1>[Cu-]=O.C(O)(C)C>[CH3:10][C:5]1[C:6]([CH3:9])=[CH:7][CH:8]=[C:3]([CH3:2])[C:4]=1[OH:11].[Cl:1][C:7]1[CH:8]=[C:3]([CH3:2])[C:4]([OH:11])=[C:5]([CH3:10])[C:6]=1[CH3:9]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CC=1C(C(C(CC1)C)C)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Cu-]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(C(C(CC1)C)C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were passed in for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Gas chromatographic analysis (2 m OV 17, 200° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=C1)C)O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[CH3:2][C:3]1[C:4](=[O:11])[CH:5]([CH3:10])[CH:6]([CH3:9])[CH2:7][CH:8]=1>[Cu-]=O.C(O)(C)C>[CH3:10][C:5]1[C:6]([CH3:9])=[CH:7][CH:8]=[C:3]([CH3:2])[C:4]=1[OH:11].[Cl:1][C:7]1[CH:8]=[C:3]([CH3:2])[C:4]([OH:11])=[C:5]([CH3:10])[C:6]=1[CH3:9]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CC=1C(C(C(CC1)C)C)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Cu-]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(C(C(CC1)C)C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were passed in for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Gas chromatographic analysis (2 m OV 17, 200° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=C1)C)O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[CH3:2][C:3]1[C:4](=[O:11])[CH:5]([CH3:10])[CH:6]([CH3:9])[CH2:7][CH:8]=1>[Cu-]=O.C(O)(C)C>[CH3:10][C:5]1[C:6]([CH3:9])=[CH:7][CH:8]=[C:3]([CH3:2])[C:4]=1[OH:11].[Cl:1][C:7]1[CH:8]=[C:3]([CH3:2])[C:4]([OH:11])=[C:5]([CH3:10])[C:6]=1[CH3:9]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CC=1C(C(C(CC1)C)C)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
catalyst
|
Smiles
|
[Cu-]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(C(C(CC1)C)C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were passed in for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Gas chromatographic analysis (2 m OV 17, 200° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC=C1C)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(=C1)C)O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |